Acrylamide-1-13C: A Technical Guide for Researchers and Drug Development Professionals
Acrylamide-1-13C: A Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Acrylamide-1-13C, a critical tool for researchers, scientists, and professionals in drug development. This document will delve into its chemical properties, its principal applications, and detailed methodologies for its use, grounded in scientific integrity and practical expertise.
Introduction: The Significance of Isotopic Labeling in Acrylamide Research
Acrylamide is a small organic molecule that has garnered significant attention due to its formation in starchy foods cooked at high temperatures and its classification as a probable human carcinogen.[1][2][3] Its neurotoxic, mutagenic, and carcinogenic properties have been extensively studied.[4][5][6][7][8][9] The primary metabolic pathway involves its oxidation to the genotoxic epoxide, glycidamide, catalyzed by cytochrome P450 2E1 (CYP2E1).[1][4][10] Both acrylamide and glycidamide can be detoxified through conjugation with glutathione.[1][4][11]
Given the low concentrations at which acrylamide is often found in complex matrices and the need for high analytical accuracy, stable isotope-labeled internal standards are indispensable. Acrylamide-1-13C, with a carbon-13 isotope at the carbonyl position, serves as an ideal internal standard for quantification by mass spectrometry. Its chemical behavior is virtually identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures reliable and precise measurement by correcting for variations in sample preparation and instrument response.
Chemical and Physical Properties of Acrylamide-1-13C
Acrylamide-1-13C is a white, odorless crystalline solid.[2][12][13] It is stable at room temperature but can polymerize violently upon melting or exposure to UV light.[2][12] It is highly soluble in water, ethanol, and acetone.[12][13]
| Property | Value | Source(s) |
| Chemical Formula | C₂¹³CH₅NO | [14][15][16] |
| Molecular Weight | 72.07 g/mol | [14] |
| CAS Number (Labeled) | 287399-24-0 | [14][16][17] |
| CAS Number (Unlabeled) | 79-06-1 | [2][14] |
| Isotopic Purity | ≥99 atom % ¹³C | [14][15] |
| Chemical Purity | ≥98% | [14] |
| Melting Point | 82-86 °C | |
| Boiling Point | 125 °C at 25 mmHg | |
| Appearance | White crystalline solid | [2][3][18] |
| Solubility | Soluble in water, ethanol, acetone | [12][13] |
| Storage | Store refrigerated (+2°C to +8°C), protect from light | [14] |
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (like Acrylamide-1-13C) to a sample before processing. The labeled standard acts as an internal calibrant. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the concentration of the native analyte can be accurately determined, irrespective of sample losses during extraction and cleanup.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Application: Quantification of Acrylamide in Food Samples by LC-MS/MS
Acrylamide-1-13C is extensively used as an internal standard for the quantification of acrylamide in various food matrices, such as potato chips, coffee, and bread.[19][20][21][22][23][24][25] The following protocol outlines a typical workflow based on established methods.[25][26]
Experimental Protocol
Step 1: Sample Preparation and Extraction
-
Homogenize a representative portion of the food sample (e.g., crush potato chips).
-
Weigh approximately 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of Acrylamide-1-13C internal standard solution (e.g., 1 mL of a 200 ng/mL solution in 0.1% formic acid).[26]
-
Add 9 mL of water to the tube.
-
Vortex briefly to disperse the sample.
-
Mix for 20 minutes on a rotating shaker to extract the acrylamide.[26]
-
Centrifuge at 9000 rpm for 15 minutes to pellet the solid matrix.[26]
-
Carefully collect the clarified aqueous supernatant for solid-phase extraction (SPE).
Step 2: Solid-Phase Extraction (SPE) Cleanup
-
Condition an Oasis HLB SPE cartridge with 3.5 mL of methanol, followed by 3.5 mL of water.[26]
-
Load a portion of the aqueous extract (e.g., 5 mL) onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering matrix components.
-
Elute the acrylamide and the internal standard with an appropriate solvent (e.g., methanol).
-
For some complex matrices, a secondary cleanup step using a mixed-mode cation exchange SPE cartridge may be necessary to improve signal-to-noise ratios.[25][26]
Step 3: LC-MS/MS Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 0.1% acetic acid in water with 0.5% methanol).[26]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: A column suitable for retaining polar compounds, such as a polymethacrylate-based or C4 column, is often used.[24][25]
-
Mobile Phase: Isocratic elution with an aqueous mobile phase containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) is common.[26]
-
Flow Rate: Typically in the range of 200 µL/min.[26]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[25][26]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Step 4: Data Analysis and Quantification
-
Integrate the peak areas for both the native acrylamide and the Acrylamide-1-13C internal standard.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Construct a calibration curve using standards of known acrylamide concentrations, each containing the same amount of internal standard.
-
Determine the concentration of acrylamide in the sample by interpolating its peak area ratio on the calibration curve.
Caption: Workflow for Acrylamide Quantification in Food.
Safety and Handling
Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[6][7][8][9] It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause genetic defects and damage fertility.[6][7][9][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling Acrylamide-1-13C.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
Acrylamide-1-13C is an essential tool for the accurate and reliable quantification of acrylamide in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry provides the high level of analytical rigor required for food safety testing, toxicological research, and drug development studies. Understanding its chemical properties and employing validated analytical protocols are paramount to achieving trustworthy and reproducible results.
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